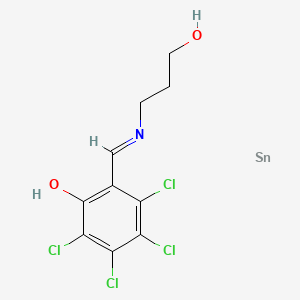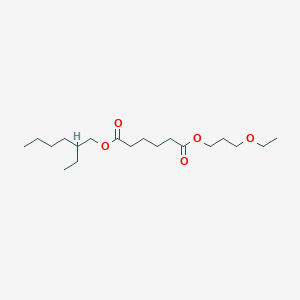
1,1'-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene is an organic compound with a complex structure It consists of a hexane backbone substituted with two methoxy groups at the 2 and 5 positions, and two benzene rings attached at the 1 and 1’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene typically involves the reaction of 2,5-dimethoxyhexane with benzene derivatives under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzene rings can be hydrogenated to form cyclohexane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxyhexanoic acid.
Reduction: Formation of 1,1’-(2,5-dimethoxyhexane-2,5-diyl)dicyclohexane.
Substitution: Formation of 1,1’-(2,5-dichlorohexane-2,5-diyl)dibenzene.
Applications De Recherche Scientifique
1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The benzene rings provide a hydrophobic surface that can interact with lipid membranes and other hydrophobic regions in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(2,5-Dimethylhexane-2,5-diyl)dibenzene
- 1,1’-(2,5-Dichlorohexane-2,5-diyl)dibenzene
- 1,1’-(2,5-Dihydroxyhexane-2,5-diyl)dibenzene
Uniqueness
1,1’-(2,5-Dimethoxyhexane-2,5-diyl)dibenzene is unique due to the presence of methoxy groups, which can significantly alter its chemical reactivity and physical properties compared to its analogs. The methoxy groups enhance its solubility in organic solvents and can participate in specific chemical reactions that other similar compounds may not undergo.
Propriétés
Numéro CAS |
60417-42-7 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(2,5-dimethoxy-5-phenylhexan-2-yl)benzene |
InChI |
InChI=1S/C20H26O2/c1-19(21-3,17-11-7-5-8-12-17)15-16-20(2,22-4)18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
Clé InChI |
PXPVQOYHLLJGCM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C)(C1=CC=CC=C1)OC)(C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)



![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)

![2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol](/img/structure/B14596939.png)
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)](/img/structure/B14596944.png)

![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)
